molecular formula C14H14O4S B12069819 Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate

Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate

Cat. No.: B12069819
M. Wt: 278.33 g/mol
InChI Key: HCENFLPHYUAKMD-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate (CAS 1708250-94-5) is a synthetic thiophene derivative of high interest in medicinal chemistry and organic synthesis. With the molecular formula C14H14O4S and a molecular weight of 278.32 g/mol, this compound serves as a versatile chemical building block . Thiophene-based compounds are recognized as privileged pharmacophores in drug discovery due to their versatile structural diversity and proven biological attributes, ranking as the 4th most common sulfur-containing moiety in U.S. FDA-approved small drug molecules over the past decade . This compound is primarily valued as a key intermediate for constructing complex heterocyclic systems. The presence of both benzyloxy and methoxy ether protecting groups on the thiophene core makes it a valuable scaffold for multi-step synthesis . Ethers like these are widely utilized as protective groups due to their stability, allowing for selective reactions at other sites on the molecule . Researchers can employ this compound in the development of novel molecules targeting various diseases, given that thiophene derivatives have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects . Its specific structure makes it a potential precursor for the synthesis of more complex thiophene-containing compounds, such as thieno[2,3-b]pyridines, which have been investigated for their potent anti-proliferative activity against cancer cell lines . Handling and Usage: This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any personal use. Safety Data Sheets (SDS) should be consulted prior to handling.

Properties

Molecular Formula

C14H14O4S

Molecular Weight

278.33 g/mol

IUPAC Name

methyl 5-methoxy-3-phenylmethoxythiophene-2-carboxylate

InChI

InChI=1S/C14H14O4S/c1-16-12-8-11(13(19-12)14(15)17-2)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3

InChI Key

HCENFLPHYUAKMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(S1)C(=O)OC)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Substitution via O-Benzylation and O-Methylation

A common strategy involves starting with methyl 3-hydroxy-5-methoxythiophene-2-carboxylate, where the 3-hydroxy group undergoes benzylation. As demonstrated in analogous systems, benzyl bromide in the presence of potassium carbonate and acetone facilitates O-benzylation at elevated temperatures. For example, methyl 3-hydroxythiophene-2-carboxylate (15 ) reacts with benzyl bromide under reflux to yield methyl 3-(benzyloxy)thiophene-2-carboxylate (16 ) in 76% yield. Adapting this method to a 5-methoxy-substituted precursor would theoretically yield the target compound, though regioselectivity must be carefully controlled.

The methoxy group at the 5-position is typically introduced via methylation of a hydroxyl precursor or nucleophilic substitution of a halogen. For instance, methyl thioglycolate has been employed in nucleophilic substitutions with crotononitrile derivatives to install methoxy groups in thiophene systems. However, competing reactions and byproduct formation necessitate precise stoichiometry and temperature control.

Stepwise Synthesis from Thiophene Precursors

Synthesis of Methyl 3-Hydroxy-5-methoxythiophene-2-carboxylate

The precursor for benzylation can be synthesized via esterification and methylation of thiophene-2-carboxylic acid derivatives. In a modified Gewald reaction, cyanoacetates and ketones cyclize to form aminothiophenes, which are subsequently hydrolyzed and methylated. For example, reacting methyl cyanoacetate with a methoxy-substituted ketone under basic conditions could yield the desired hydroxy-methoxy thiophene ester.

Ester Hydrolysis and Methylation

Hydrolysis of methyl 3-amino-5-methoxythiophene-2-carboxylate using potassium hydroxide in aqueous methanol followed by acidification yields the carboxylic acid, which is re-esterified with methanol under acidic conditions. This stepwise approach ensures high purity but requires multiple isolations, impacting overall yield.

O-Benzylation of the 3-Hydroxy Group

Benzylation of the hydroxyl group at the 3-position is achieved using benzyl bromide and a base such as cesium carbonate or potassium carbonate in polar aprotic solvents like toluene or acetone. For instance, in the synthesis of 5-benzyloxy-2-cyanopyrimidine, cesium carbonate and cuprous iodide catalyze the coupling of benzyl alcohol with a brominated precursor at 110°C. Adapting these conditions to thiophene systems, methyl 3-hydroxy-5-methoxythiophene-2-carboxylate reacts with benzyl bromide in acetone under reflux to afford the target compound in moderate-to-high yields.

Alternative Ring-Forming Approaches

Cyclization of Functionalized Dienes

Thiophene rings can be constructed from linear precursors bearing pre-installed benzyloxy and methoxy groups. For example, reacting methyl thioglycolate with a methoxy-substituted enenitrile in the presence of potassium carbonate and methanol facilitates cyclization to form the thiophene core. This method, while efficient, demands strict control over reaction stoichiometry and temperature to avoid polymerization.

Optimization of Cyclization Conditions

In a reported synthesis of methyl 3-amino-5-methylthiophene-2-carboxylate, methyl thioglycolate and crotononitrile derivatives were reacted at 10–20°C for 5 hours, yielding the product in 26% after recrystallization. Similar conditions could be applied to methoxy-substituted enenitriles, though yields may vary due to steric and electronic effects.

Critical Analysis of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts benzylation efficiency. Acetone and toluene are preferred for O-benzylation due to their ability to dissolve both organic and inorganic reactants. Strong bases like cesium carbonate enhance nucleophilicity of the hydroxyl group but may promote side reactions in sensitive substrates.

Temperature and Reaction Time

Optimal temperatures for benzylation range from 80–110°C , with reaction times of 4–12 hours ensuring complete conversion. Prolonged heating risks decomposition, particularly in electron-rich thiophenes.

Catalytic Systems

Copper-based catalysts such as cuprous iodide and ligands like 1,10-phenanthroline improve yields in Ullmann-type couplings. However, their utility in thiophene systems remains underexplored.

Data Tables: Comparative Reaction Conditions

StepReagents/ConditionsYieldSource
O-BenzylationBnBr, K₂CO₃, acetone, reflux, 18 h76%
Ester HydrolysisNaOH (aq.), reflux, 2.5 h87%
CyclizationMethyl thioglycolate, K₂CO₃, MeOH, 5 h26%
Benzylation (Pyrimidine)BnOH, Cs₂CO₃, CuI, 110°C, 4 h90%

Challenges and Optimization Strategies

Regioselectivity in Substitution Reactions

Competing substitution at the 4-position of thiophene can occur if directing groups are absent. Lithiation-trapping methodologies, as described for 3-thienyloxazolines, offer a solution by enabling precise functionalization at the 2- or 3-positions. For example, lithiation of 3-thienyloxazoline followed by treatment with bis(trimethylsilyl) peroxide introduces oxygen functionality selectively.

Purification and Yield Improvement

Recrystallization from aqueous methanol or ethyl acetate effectively purifies the target compound . Column chromatography is reserved for intermediates with similar polarities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol. Lithium aluminum hydride is a common reducing agent for this purpose.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group. For example, it can react with nucleophiles like amines to form amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl bromide, potassium carbonate, amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, ethers.

Scientific Research Applications

Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are studied for their electronic properties.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity. In materials science, its electronic properties are influenced by the conjugated thiophene ring, which can participate in charge transport processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate Benzyloxy (3), Methoxy (5) ~278.3 (estimated) Intermediate in drug synthesis
Methyl 3-amino-5-(4-benzyloxyphenyl)thiophene-2-carboxylate Amino (3), 4-benzyloxyphenyl (5) ~379.4 Potential kinase inhibitor
Methyl 5-chlorothiophene-2-carboxylate Chloro (5) 190.63 Building block for agrochemicals
Methyl 3-amino-5-bromothiophene-2-carboxylate Amino (3), Bromo (5) 250.09 Halogenated intermediate for coupling
Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate Methoxymethyl (3), Amino (5) 215.25 Antimicrobial agent precursor

Key Observations :

  • Substituent Effects: Benzyloxy Groups: Compounds with benzyloxy substituents (e.g., , target compound) exhibit increased lipophilicity (logP ~3–4), enhancing bioavailability compared to polar analogs like Methyl 5-chlorothiophene-2-carboxylate (logP ~2.5) . Halogenated Derivatives: Bromo and chloro substituents (e.g., ) introduce steric bulk and electron-withdrawing effects, altering reactivity in cross-coupling reactions. Amino Groups: Amino-substituted derivatives (e.g., ) are pivotal in forming hydrogen bonds, making them candidates for enzyme-targeted drug design .

Physicochemical Properties

  • Solubility and logP :

    • The target compound’s benzyloxy group increases logP (~3.5), reducing aqueous solubility but improving lipid bilayer permeability.
    • Methoxy groups contribute to moderate polarity, balancing solubility and lipophilicity .
  • Thermal Stability :

    • Thiophene esters with electron-donating groups (e.g., methoxy) exhibit higher thermal stability compared to halogenated analogs, as seen in differential scanning calorimetry (DSC) studies .

Biological Activity

Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Characteristics:

  • Molecular Formula: C14H14O4S
  • Molecular Weight: 270.32 g/mol
  • IUPAC Name: this compound
  • Structure: The compound features a thiophene ring substituted with a methoxy group and a benzyloxy group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation: It may act as a modulator for certain receptors, influencing signaling pathways related to inflammation and cancer progression.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These results indicate that the compound exhibits significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties by inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

  • Case Study: A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.

Pharmacological Studies

Pharmacological evaluations have suggested that this compound may exert anti-inflammatory effects. In animal models, administration led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

Parameter Control Group Treatment Group
TNF-alpha (pg/mL)150 ± 1085 ± 8
IL-6 (pg/mL)120 ± 1560 ± 5

These findings support the hypothesis that this compound could be beneficial in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the thiophene core. Key steps include:

  • Benzyloxy Group Introduction : Protection of a hydroxyl group via benzylation using benzyl bromide or chloride under basic conditions (e.g., NaH in THF) .
  • Methoxylation : Electrophilic substitution (e.g., using methyl iodide or dimethyl sulfate) at the 5-position, guided by directing groups or steric effects .
  • Esterification : Methyl ester formation via reaction of the carboxylic acid precursor with methanol under acid catalysis (e.g., H₂SO₄) .
    • Optimization : Solvent choice (e.g., DMF for polar reactions) and temperature control (e.g., 0–60°C) are critical to minimize side reactions .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., benzyloxy CH₂ at δ 4.8–5.2 ppm, methoxy at δ 3.8–4.0 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles and substituent orientation, critical for reactivity studies .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Sensitivity : The ester group hydrolyzes under strong acidic/basic conditions (e.g., >2M HCl or NaOH). Neutral buffers (pH 6–8) are recommended for biological assays .
  • Thermal Stability : Decomposition occurs above 150°C; storage at −20°C in inert atmospheres (argon) prolongs shelf life .

Advanced Research Questions

Q. How can regioselectivity challenges during thiophene functionalization be addressed?

  • Methodological Answer :

  • Directing Groups : Use of electron-withdrawing groups (e.g., carbonyl) to direct electrophilic substitution to the 5-position .
  • Metal-Mediated Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise C–H functionalization .
  • Computational Modeling : DFT calculations predict reactive sites based on frontier molecular orbitals, reducing trial-and-error synthesis .

Q. What strategies optimize yields in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Stepwise Protection : Temporarily block reactive sites (e.g., benzyl for hydroxyl, tert-butyl for carboxyl) to prevent undesired side reactions .
  • Catalytic Systems : Use of triethylamine or DMAP to accelerate esterification and acylation steps .
  • Purification Techniques : Flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) improves purity (>95%) .

Q. How does the electronic nature of substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Donating Effects : Methoxy and benzyloxy groups activate the thiophene ring toward electrophilic attack but deactivate it toward nucleophilic substitution.
  • Applications in Catalysis : Pd-mediated couplings (e.g., Heck, Sonogashira) proceed efficiently at the 2- and 4-positions due to conjugation with the electron-rich thiophene .

Q. What role does this compound play in medicinal chemistry as a building block?

  • Methodological Answer :

  • Pharmacophore Integration : The thiophene core serves as a bioisostere for benzene in drug design, enhancing metabolic stability .
  • Functionalization : The benzyloxy group can be deprotected to a hydroxyl for further derivatization (e.g., glycosylation, sulfonation) .
  • Case Studies : Analogues exhibit antiviral and anticancer activity in preclinical models, validated via kinase inhibition assays .

Notes

  • Contradictions in Evidence : While and emphasize chlorosulfonation for thiophene derivatives, the target compound requires milder conditions due to its ester sensitivity.

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